4-(Piperazin-1-yl)benzoic acid dihydrochloride
Description
Properties
IUPAC Name |
4-piperazin-1-ylbenzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEHDSDPUDKDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzoic acid dihydrochloride typically involves the reaction of 4-chlorobenzoic acid with piperazine. The reaction is carried out in the presence of a suitable solvent and an acid-binding agent.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)benzoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride has applications in proteomics research, pharmaceutical synthesis, and other areas.
Scientific Research Applications
- Proteomics Research 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is primarily used in proteomics research for enriching proteins with ubiquitin modifications. Ubiquitin is a small protein that attaches to other proteins, marking them for various cellular processes like degradation. The compound selectively binds to these ubiquitin-modified proteins, enabling researchers to isolate and study them. It is believed that 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride interacts with the hydrophobic patch on the ubiquitin molecule.
- Pharmaceutical Synthesis This compound is a biologically active intermediate in the synthesis of pharmaceuticals, including kinase inhibitors. Its structure enables interactions with biological targets, potentially influencing cellular pathways related to cancer and other diseases. The compound can cross biological membranes, suggesting good bioavailability and potential for pharmacological studies.
- Other Possible applications 4-(Piperazin-1-yl)benzoic acid and its derivatives are used as coordinating ligands in metal complexes .
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzoic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Substituent Position and Piperazine Modifications
The structural analogs differ in substituent positions on the benzoic acid ring, piperazine ring modifications, and the presence of linkers. These variations critically influence physicochemical properties and biological activity:
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., 514209-40-6, 2059948-88-6) exhibit higher aqueous solubility than free acids (e.g., 106261-48-7) .
- Lipophilicity : Methyl-substituted piperazine derivatives (e.g., 514209-40-6) show increased logP values compared to unsubstituted analogs, impacting membrane permeability .
- Stability : Dihydrochloride salts generally offer better stability under storage conditions than free bases .
Biological Activity
4-(Piperazin-1-yl)benzoic acid dihydrochloride is a compound with significant potential in pharmacological research, particularly due to its structural features that allow it to interact with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Its chemical formula is , which includes a piperazine ring and a benzoic acid moiety. The piperazine component is crucial for its pharmacological properties, enabling interactions with receptors and enzymes in biological systems.
The primary mechanism of action for this compound involves its role as a kinase inhibitor . Kinases are enzymes that add phosphate groups to proteins, influencing numerous cellular processes such as growth and metabolism. By binding to the active or allosteric sites of specific kinases, this compound can inhibit phosphorylation, leading to reduced cancer cell proliferation and tumor growth.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antitumor Activity : It has shown promise in inhibiting cancer cell lines by inducing cell cycle arrest and apoptosis .
- Antimicrobial Properties : The compound demonstrates antibacterial activity against Gram-positive bacteria and exhibits moderate antifungal effects .
- Neuropharmacological Effects : Its structural similarity to neurotransmitters allows it to modulate neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study examining the effects of this compound on various cancer cell lines, it was found that the compound induced significant cell cycle arrest in the S-phase. This study utilized a cell-based assay that measures the derepression of epigenetically silenced transgenes. The results indicated that while apoptosis induction was minimal compared to controls, the overall antiproliferative effect was noteworthy, suggesting further investigation into its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for 4-(Piperazin-1-yl)benzoic acid dihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling benzoic acid derivatives with piperazine under nucleophilic substitution or condensation reactions. Key steps include:
Substrate Preparation : Activate the benzoic acid (e.g., via esterification or conversion to an acyl chloride).
Piperazine Coupling : React with piperazine in polar aprotic solvents (e.g., DMF or DCM) under reflux .
Salt Formation : Treat the free base with HCl to form the dihydrochloride salt .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate coupling but may degrade sensitive groups |
| Solvent | DMF or DCM | DMF enhances solubility of intermediates; DCM reduces side reactions |
| Reaction Time | 12–24 hrs | Insufficient time leads to incomplete coupling |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR. Key signals include aromatic protons (δ 7.2–8.0 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]<sup>+</sup> at m/z 281.2 (free base) and chloride adducts .
- HPLC-PDA : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer: The compound’s stability is pH- and temperature-dependent due to protonation of the piperazine ring and hydrolysis risks:
| Condition | Stability Profile |
|---|---|
| pH 2–4 | Optimal stability (piperazine remains protonated) |
| pH > 7 | Degradation via dehydrochlorination or hydrolysis |
| 4°C | Stable for >6 months in lyophilized form |
| 25°C | 10% degradation after 30 days in solution |
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. For example:
Reaction Path Search : Simulate nucleophilic attack of piperazine on activated benzoic acid derivatives.
Solvent Effects : COSMO-RS models predict solvent compatibility to minimize side reactions .
Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., 72% yield at 70°C in DMF) .
Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives?
Methodological Answer: Discrepancies often arise from assay variability or impurities. Mitigation steps:
Cross-Validation : Re-test activity in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Impurity Profiling : Use LC-MS to identify and quantify byproducts (>95% purity required for reliable IC50 values) .
Structural Analog Comparison : Compare with derivatives like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride to isolate structure-activity relationships .
Q. How can reaction engineering improve scalability of this compound synthesis?
Methodological Answer: Scale-up challenges include heat management and solvent recovery. Solutions:
Flow Chemistry : Continuous reactors enhance heat dissipation and reduce reaction time (e.g., 50% faster than batch) .
Membrane Separation : Purify intermediates via nanofiltration to replace column chromatography .
Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Q. What are the implications of substituent modifications on the piperazine ring for target selectivity?
Methodological Answer: Modifications alter steric and electronic properties, impacting receptor binding:
| Substituent | Effect on Selectivity | Example |
|---|---|---|
| N-Methyl | Reduces off-target binding to serotonin receptors | 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride |
| Bicyclic | Enhances CNS penetration | Bicyclo[2.2.1]heptan-2-yl derivatives |
| Aryl Sulfonyl | Increases affinity for kinase targets | Sulfonyl-linked benzamide derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
